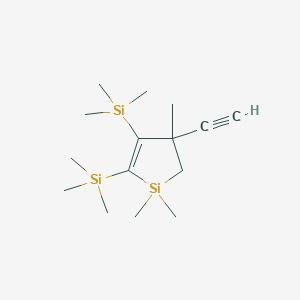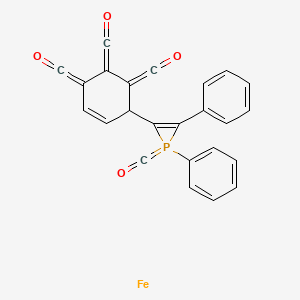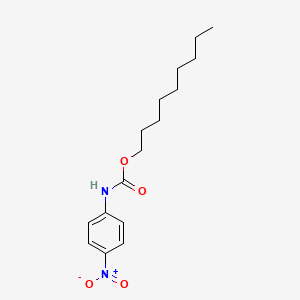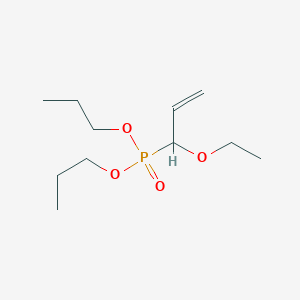
2,3-Diethyl-4-methylpentane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-4-methylpentane-1,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups. This compound is a branched hydrocarbon with a molecular formula of C10H22O2. It is a tertiary alcohol, meaning that the hydroxyl groups are attached to carbon atoms that are connected to three other carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of diacetone alcohol. The process typically involves the following steps:
Hydrogenation Reduction: Diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diethyl-4-methylpentane-1,4-diol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-4-methylpentane-1,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Industry: Utilized as a solvent, coupling agent, and additive in hydraulic fluids, inks, and cement.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-4-methylpentane-1,4-diol involves its interaction with molecular targets and pathways in biological systems. As a diol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylpentane: A branched alkane with similar structural features but lacking hydroxyl groups.
2-Methyl-2,4-pentanediol: Another diol with a different branching pattern and hydroxyl group positions.
2,4-Dimethylpentane: A branched alkane with a different arrangement of methyl groups.
Uniqueness
2,3-Diethyl-4-methylpentane-1,4-diol is unique due to its specific branching pattern and the presence of two hydroxyl groups at distinct positions. This structural arrangement imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92340-75-5 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2,3-diethyl-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C10H22O2/c1-5-8(7-11)9(6-2)10(3,4)12/h8-9,11-12H,5-7H2,1-4H3 |
InChI-Schlüssel |
BVHIDUIGOJWNJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)C(CC)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)




![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)



